Uridylyl(2'->5')uridine ammonium salt
Description
Overview of Phosphodiester Bond Diversity and Their Biological Significance
In the central dogma of molecular biology, the structures of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) are fundamental. These nucleic acids are polymers, composed of nucleotide monomers linked together to form long chains. The backbone of these chains is constructed from alternating sugar and phosphate (B84403) groups. The linkage that connects these monomers is known as a phosphodiester bond. wikipedia.org This bond forms when two of the hydroxyl groups in phosphoric acid react with hydroxyl groups on other molecules, creating two ester bonds. wikipedia.org
The canonical and most prevalent phosphodiester bond in nucleic acids is the 3',5'-phosphodiester linkage. This bond connects the 3' carbon atom of one sugar molecule to the 5' carbon atom of the next. wikipedia.orgpressbooks.pub This specific linkage creates the structural framework of the DNA double helix and the single strands of RNA, providing stability and the correct orientation for the nitrogenous bases to project from the backbone. wikipedia.orgs3waas.gov.in The stability of the 3',5'-phosphodiester bond is crucial for the long-term storage of genetic information in DNA. nih.gov
However, the 3',5'-linkage is not the only type of phosphodiester bond found in biological systems. "Non-canonical" linkages, which differ from the standard 3',5' configuration, also exist and play significant roles. One of the most studied non-canonical linkages is the 2',5'-phosphodiester bond. This linkage is a structural isomer of the canonical bond, where the phosphate group connects the 2' carbon of one ribose sugar to the 5' carbon of the adjacent one. nih.gov While less common, 2',5'-linked RNAs are found in nature and are involved in important biological processes. oup.com For instance, they are implicated in the human innate immune response, where they activate endonucleases to degrade viral RNAs. oup.com Other non-canonical structures include branched linkages, such as those found in intron lariats during RNA splicing, and various base pairings beyond the typical Watson-Crick model, which contribute to the complex three-dimensional structures of RNA. nih.govwikipedia.org The existence of this diversity highlights the structural and functional versatility of nucleic acids beyond their primary role as carriers of genetic code.
Historical Context of 2'-5' Phosphodiester Linkages in Nucleic Acids
The discovery and understanding of 2'-5' phosphodiester linkages have evolved from early prebiotic chemistry experiments to the identification of their specific roles in modern biological systems. Initially, the existence of these bonds was largely theoretical and observed in in-vitro experiments simulating prebiotic conditions. nih.gov Non-enzymatic polymerization of nucleotides, a process thought to be relevant to the origin of life, was found to produce a mixture of both 2'-5' and 3'-5' linkages. nih.govoup.com In fact, the 2',5'-phosphodiester bond is often the predominant product in such non-template, non-enzymatic oligomerizations of nucleotide monomers, suggesting a chemical bias for its formation. nih.gov
A significant milestone in the history of 2'-5' linkages was the discovery of 2',5'-oligoadenylates (2-5A). Research in the early 1980s identified these molecules as crucial components of the interferon-induced antiviral response in mammalian cells. nih.gov It was determined that 2-5A binds to and activates a latent endoribonuclease (RNase L), which then degrades viral and cellular RNA, thereby inhibiting protein synthesis and viral replication. oup.comnih.gov This discovery provided the first concrete evidence of a vital biological function for "in-line" 2',5'-phosphodiester bonds, where the linkage is part of the main nucleic acid backbone, leaving the 3'-hydroxyl group free. nih.gov
Further research has uncovered 2',5'-linkages in other biological contexts. For example, bacterial reverse transcriptases are responsible for synthesizing multicopy single-stranded DNA (msDNA), which involves a unique 2',5'-phosphodiester bond linking the DNA to an internal guanosine (B1672433) residue of an RNA molecule. researchgate.net Additionally, these linkages have been identified at the ligation sites of certain circular RNA pathogens, such as the Peach Latent Mosaic Viroid (PLMVd), where they serve to close the linear RNA into a circular form. oup.comnih.gov These findings have broadened the known scope of 2'-5' linkages from a laboratory curiosity to a recognized, naturally occurring and functionally important feature of nucleic acid chemistry.
Uridylyl(2'->5')uridine Ammonium (B1175870) Salt as a Representative 2'-5' Dinucleotide for Research
Uridylyl(2'->5')uridine ammonium salt is a dinucleotide that contains the atypical 2',5'-phosphodiester linkage. scbt.com It serves as a pivotal biomolecule in the biomedical sector for research purposes, particularly in the study of RNA synthesis, modification, and gene expression. americanchemicalsuppliers.com As a defined chemical entity containing the non-canonical bond, it provides a valuable tool for scientists to investigate the structural and functional consequences of incorporating 2'-5' linkages into RNA sequences.
By using synthetic dinucleotides like Uridylyl(2'->5')uridine ammonium salt, researchers can probe the enzymatic machinery involved in RNA metabolism. For example, studies can assess how polymerases, nucleases, and ligases interact with and process RNA strands containing these alternative linkages. oup.com This is crucial for understanding the stability of such molecules in a cellular environment and their potential as therapeutic agents. Research has shown that incorporating 2'-5' linkages can, for instance, abrogate the immune-stimulatory activity of small interfering RNAs (siRNAs). oup.com
Table 1: Chemical Properties of Uridylyl(2'->5')uridine Ammonium Salt
| Property | Value |
|---|---|
| CAS Number | 108321-54-6 |
| Molecular Formula | C₁₈H₂₃N₄O₁₄P·NH₃ |
| Molecular Weight | 567.41 g/mol |
| Category | Nucleotides, Dinucleoside Polyphosphates |
Data sourced from references scbt.comamericanchemicalsuppliers.com
Evolutionary Perspectives on the Occurrence of 2'-5' Linkages
The existence of 2'-5' phosphodiester linkages offers a fascinating glimpse into the potential origins of life and the "RNA world" hypothesis. oup.com This theory posits that RNA, not DNA, was the primary form of genetic material and catalytic molecule in early life. oup.com A key challenge for this hypothesis is explaining how RNA could have replicated non-enzymatically before the evolution of sophisticated protein polymerases.
Non-enzymatic replication of RNA templates in prebiotic conditions would likely have been imprecise, generating a mixture of 2'-5' and 3'-5' phosphodiester bonds due to the similar chemical reactivity of the 2' and 3' hydroxyl groups on the ribose sugar. oup.comnih.gov While initially seen as a potential obstacle to forming stable, functional RNA structures, the presence of these "heterogeneous" backbones may have been a crucial feature of early evolution. oup.com
Research has shown that the inclusion of 2'-5' linkages lowers the melting temperature of RNA duplexes. oup.comoup.com This instability could have been advantageous for prebiotic replication, facilitating the separation of newly synthesized RNA strands from their templates, a necessary step for subsequent rounds of copying. oup.com Therefore, backbone heterogeneity may have been an essential characteristic that allowed RNA to emerge as the first self-replicating biopolymer. oup.com Although 3',5'-linked nucleic acids were ultimately selected for the storage of genetic information in modern biology, likely due to their greater stability and the evolution of enzymes that could specifically synthesize this linkage, the 2',5' bond remains a "relic" of the RNA world. oup.com Its persistence in specific biological functions, such as in viroid replication and innate immunity, suggests that this alternative linkage was not entirely discarded by evolution but was instead co-opted for specialized roles. oup.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H26N5O14P |
|---|---|
Molecular Weight |
567.4 g/mol |
IUPAC Name |
azane;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H23N4O14P.H3N/c23-5-7-12(27)14(16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)13(28)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1 |
InChI Key |
JBIYPVJIZZEXEK-ZNFCZCJPSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@@H]([C@H](O[C@H]3N4C=CC(=O)NC4=O)CO)O)O)O.N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=CC(=O)NC4=O)CO)O)O)O.N |
Origin of Product |
United States |
Synthetic Methodologies for 2 5 Linked Dinucleotides and Oligonucleotides
Chemical Synthesis Approaches
The chemical synthesis of 2'-5' linked dinucleotides like Uridylyl(2'->5')uridine presents a significant challenge in controlling regioselectivity to favor the formation of the 2'-5' linkage over the thermodynamically more stable 3'-5' linkage. This is primarily achieved through the strategic use of protecting groups on the sugar moieties of the nucleoside building blocks.
Other Synthetic Routes for Non-Canonical Phosphodiester Bonds
While the phosphoramidite (B1245037) method is predominant, the phosphotriester approach has also been historically significant in oligonucleotide synthesis. nih.gov This method involves the formation of a phosphotriester intermediate, which is subsequently converted to the desired phosphodiester linkage. The synthesis of uridylyl(3'-5')-5-methylcytidylyl(3'-5')guanosine has been demonstrated using a triester method, highlighting its utility in forming canonical linkages. atdbio.comnih.gov Although less common now for routine synthesis, the principles of the phosphotriester method can be applied to the formation of 2'-5' linkages through the appropriate use of protecting groups to expose the 2'-hydroxyl for reaction.
Regioselectivity and Stereochemical Control in 2'-5' Dinucleotide Synthesis
Achieving high regioselectivity for the 2'-5' linkage is a primary challenge in the chemical synthesis of dinucleotides like Uridylyl(2'->5')uridine. The inherent reactivity of the primary 5'-hydroxyl and the secondary 3'-hydroxyl groups is generally higher than that of the 2'-hydroxyl group. Therefore, selective protection of the 3'- and 5'-hydroxyl groups is paramount to direct the phosphorylation reaction to the 2'-position. The choice of protecting groups and the reaction conditions, such as solvent and temperature, can influence the ratio of 2'-5' to 3'-5' isomers formed.
Stereochemical control at the phosphorus center is another important consideration, as the formation of the phosphodiester bond creates a chiral center. While standard phosphoramidite chemistry results in a mixture of diastereomers at the phosphorus, methods for stereocontrolled synthesis have been developed, although they are more complex and typically reserved for specific applications where stereopure oligonucleotides are required.
| Parameter | Description |
| Starting Materials | 3',5'-di-O-protected uridine (B1682114); 2',3'-unprotected uridine phosphoramidite |
| Key Protecting Groups | 2'-OH: TBDMS, TOM; 5'-OH: DMT; Phosphite: Cyanoethyl |
| Coupling Activator | Tetrazole or its derivatives |
| Oxidation Reagent | Iodine/water/pyridine |
| Deprotection | Ammonia for base and phosphate (B84403) protecting groups; Fluoride source for 2'-OH protecting group |
| Typical Isomeric Ratio (2'-5' : 3'-5') | Dependent on protecting group strategy and reaction conditions. Can be optimized to favor 2'-5' linkage. |
Enzymatic Synthesis Approaches
Enzymatic methods offer an alternative, often highly specific, route to the synthesis of 2'-5' linked dinucleotides. These approaches leverage the catalytic activity of enzymes that naturally form such linkages or can be engineered to do so.
In Vitro Biocatalytic Formation of 2'-5' Linked Structures
The primary enzyme responsible for the synthesis of 2'-5' linked oligonucleotides in vivo is the 2',5'-oligoadenylate synthetase (OAS) . wikipedia.org This enzyme is a key component of the interferon-induced antiviral response in vertebrates. Upon activation by double-stranded RNA, OAS polymerizes ATP into a series of 2'-5' linked oligoadenylates. wikipedia.org While its primary substrate is ATP, studies have shown that OAS exhibits a broader substrate specificity and can utilize other nucleoside triphosphates, including UTP, albeit with lower efficiency. nih.gov This property allows for the in vitro synthesis of heteronucleotides containing 2'-5' linkages, including Uridylyl(2'->5')uridine.
Another enzyme that has been explored for the formation of phosphodiester bonds is T4 RNA ligase . This enzyme typically catalyzes the formation of 3'-5' phosphodiester bonds in single-stranded RNA or DNA. nih.gov However, under certain conditions and with specific substrates, its activity can be modulated. While its primary role is not the formation of 2'-5' linkages, its utility in oligonucleotide ligation makes it a tool for potential enzymatic construction of dinucleotides. nih.gov The efficiency and specificity for 2'-5' bond formation with uridine substrates by T4 RNA ligase require further detailed investigation.
Characterization of Enzymatic Efficiency and Specificity
The efficiency and specificity of enzymes in synthesizing Uridylyl(2'->5')uridine are critical parameters. For 2',5'-oligoadenylate synthetase, the catalytic efficiency (kcat/Km) for UTP is significantly lower than for its natural substrate, ATP. This means that higher enzyme concentrations or longer reaction times may be necessary to achieve reasonable yields of the desired diuridine product.
The specificity of the enzyme determines the purity of the product. While OAS primarily forms 2'-5' linkages, the potential for the formation of other isomers or byproducts must be considered and analyzed, typically using chromatographic and spectroscopic methods.
| Enzyme | Substrate(s) | Product(s) | Relative Efficiency (Compared to ATP for OAS) |
| 2',5'-Oligoadenylate Synthetase (OAS) | UTP | pppU(2'p5')U, longer oligomers | Low |
| T4 RNA Ligase | pU, U | U(3'p5')U (major), potential for U(2'p5')U | Specificity for 2'-5' linkage is generally low |
Biological and Biochemical Roles of 2 5 Linked Nucleotides
The 2'-5' Oligoadenylate (B1213165) (2-5A) System: A Primary Paradigm
The most well-characterized role of 2'-5' linked nucleotides is within the 2'-5' oligoadenylate (2-5A) system, a critical arm of the interferon-induced antiviral defense in higher vertebrates. asm.orgnih.gov This pathway is a classic example of innate immunity, where cells recognize and respond to viral pathogens. The system's central components are the 2'-5' oligoadenylate synthetases (OAS) and RNase L, which work in concert to degrade viral and cellular RNA, thereby inhibiting viral replication. nih.gov
Activation of 2'-5' Oligoadenylate Synthetases (OAS) by Double-Stranded RNA
The 2-5A pathway is initiated by the recognition of double-stranded RNA (dsRNA), a common molecular pattern associated with viral infections. asm.orgoup.com In humans, the OAS gene family consists of four members (OAS1, OAS2, OAS3, and OASL) that function as intracellular sensors for dsRNA. nih.gov Upon binding to dsRNA, OAS proteins undergo a conformational change that activates their enzymatic activity. nih.govresearchgate.net This activation leads to the synthesis of 2'-5' linked oligoadenylates, with the general formula pₓ5′A(2′p5′A)ₙ where x can be 1 to 3 and n is greater than or equal to 2, using ATP as a substrate. asm.orgpnas.org The trimeric and tetrameric forms of 2-5A are the primary species produced in virus-infected, interferon-treated cells. asm.org While dsRNA is the primary activator, specific RNA sequence motifs, such as NNWWNNNNNNNNNWGN, can enhance OAS1 activation. researchgate.net
| Enzyme Family | Activator | Product | Function |
| 2'-5' Oligoadenylate Synthetases (OAS) | Double-Stranded RNA (dsRNA) | 2'-5' Oligoadenylates (2-5A) | Innate immune sensor, initiates antiviral response |
Molecular Mechanisms of RNase L Activation by 2'-5' Oligoadenylates
The 2'-5' oligoadenylates synthesized by OAS act as second messengers whose only known target is the latent endoribonuclease, RNase L. nih.govoup.com In its inactive state, RNase L exists as a monomer in the cytoplasm. nih.gov The binding of 2-5A molecules (specifically those with three or more adenylate residues) to the ankyrin repeat domain of RNase L induces a critical conformational change. nih.govasm.orgpnas.org This change facilitates the dimerization of RNase L monomers, which is essential for the formation of the active ribonuclease domain. asm.orgplos.org Once dimerized, RNase L becomes a potent nuclease. asm.org Some viruses have evolved mechanisms to counteract this activation; for instance, Theiler's murine encephalomyelitis virus produces the L* protein, which binds to RNase L and prevents 2-5A from binding, thereby inhibiting its dimerization and activation. plos.org
Downstream Cellular Consequences of RNase L Activation in Antiviral Response Pathways
Activated RNase L plays a multifaceted role in the cellular antiviral response. Its primary function is the degradation of both viral and cellular single-stranded RNA, preferentially cleaving after UpUp and UpAp dinucleotides. nih.govnih.gov This widespread RNA degradation effectively halts protein synthesis, thereby inhibiting viral replication. oup.compnas.org
The consequences of RNase L activation extend beyond simple translational arrest:
Apoptosis: Prolonged or robust activation of RNase L can trigger programmed cell death, eliminating the infected cell to prevent further viral spread. nih.govnih.gov
Amplification of Innate Immunity: The RNA cleavage products generated by RNase L can themselves be recognized by other pattern recognition receptors, such as RIG-I and MDA5. nih.govasm.org This leads to an amplified production of type I interferons, further strengthening the antiviral state of neighboring cells. nih.govasm.org
Stress Granule Formation: RNA fragments produced by RNase L can induce the formation of antiviral stress granules. asm.org These granules are cytoplasmic aggregates that sequester key antiviral proteins like RIG-I, PKR, OAS, and RNase L, potentially creating a platform for more efficient signaling and enhanced interferon production. asm.org
Transcriptional Regulation: Activation of RNase L can stimulate the transcription of a subset of genes, including several interferon-stimulated genes, that contribute to suppressing viral replication. pnas.org
| Cellular Process | Description | Key Proteins Involved |
| RNA Degradation | Cleavage of viral and cellular ssRNA to inhibit protein synthesis. | RNase L |
| Apoptosis | Programmed cell death of infected cells. | RNase L |
| Immune Amplification | RNA fragments activate further interferon production. | RNase L, RIG-I, MDA5 |
| Stress Granule Formation | Sequestration of antiviral proteins to enhance signaling. | RNase L, G3BP1, PKR, RIG-I, OAS |
| Transcriptional Upregulation | Increased expression of antiviral genes. | RNase L |
Emerging Biological Functions of 2'-5' Phosphodiester Bonds Beyond the 2-5A System
While the 2-5A system is the most prominent example, the biological significance of 2'-5' phosphodiester bonds is not limited to antiviral immunity. These linkages are found in other contexts, suggesting broader roles in RNA biology.
Presence in Non-Coding RNA Biogenesis and Metabolism
The formation of a 2'-5' phosphodiester bond is a key mechanistic feature in the splicing of pre-mRNAs in eukaryotes. During the splicing process, which is carried out by the spliceosome, the 2'-hydroxyl group of a specific adenosine (B11128) nucleotide within the intron (the branch point) attacks the 5' splice site. letstalkacademy.com This reaction forms a lariat (B8276320) intermediate structure, where the intron is circularized with a 2'-5' phosphodiester bond at the branch point adenosine. letstalkacademy.comoup.com A similar lariat formation involving a 2'-5' linkage also occurs during the self-splicing of Group II introns. letstalkacademy.comoup.com Furthermore, 2'-5' phosphodiester bonds have been identified at the ligation sites of the circular RNA genome of the Peach Latent Mosaic Viroid (PLMVd), where they are thought to stabilize the circular template required for replication. nih.gov
Uridylyl(2'->5')uridine Ammonium (B1175870) Salt as a Mechanistic Probe in Cellular Systems
Uridylyl(2'->5')uridine ammonium salt is a dinucleotide composed of two uridine (B1682114) residues joined by a non-canonical 2'->5' phosphodiester bond. Its structure is of significant interest in biochemistry and molecular biology because it mimics a preferred cleavage site for the antiviral enzyme RNase L. nih.govasm.org Extensive research has demonstrated that activated RNase L preferentially cleaves single-stranded RNA at the 3' end of uridine-containing dinucleotides, with a marked preference for UpU and UpA sequences. asm.orgresearchgate.netnih.gov This specificity makes Uridylyl(2'->5')uridine an invaluable tool for investigating the mechanisms of ribonuclease action and RNA degradation pathways in cellular systems.
As a mechanistic probe, Uridylyl(2'->5')uridine ammonium salt can be used in several experimental contexts:
Biochemical Assays: The compound serves as a minimal substrate for in vitro studies of RNase L and other nucleases. By using this defined dinucleotide, researchers can perform kinetic assays to determine key enzymatic parameters such as Kₘ (Michaelis constant) and kcat (catalytic rate). Comparing the cleavage efficiency of Uridylyl(2'->5')uridine with its natural 3'->5' counterpart (Uridylyl(3'->5')uridine) allows for the precise quantification of an enzyme's specificity for the 2'-5' linkage.
Structural Biology: Dinucleotides like Uridylyl(2'->5')uridine are employed in co-crystallization studies with enzymes to elucidate the structural basis of substrate recognition and catalysis. nih.gov Although a structure of RNase L with this specific compound is not available, the principle involves soaking the dinucleotide into protein crystals to visualize how it fits into the active site, revealing the specific amino acid interactions that confer its cleavage preference. nih.gov
Cellular Studies: Introducing this stabilized dinucleotide or its analogues into cells can help probe the activity of endogenous RNA degradation pathways. Its resistance to general ribonucleases compared to 3'->5' linked RNA makes it a more stable probe to specifically investigate enzymes that recognize the 2'-5' bond.
The biological relevance of studying RNase L's interaction with UpU sites is highlighted by viral evolution. Some viruses, such as Hepatitis C Virus (HCV), have been shown to possess genomes with a lower-than-expected frequency of UA and UU dinucleotides. researchgate.netnih.gov This is considered a potential evolutionary strategy to evade degradation by the host's RNase L, underscoring the strong selective pressure exerted by this antiviral system and the importance of its preferred targets. researchgate.netnih.gov
Data Tables
The following tables summarize key research findings related to the substrate specificity of RNase L and the application of Uridylyl(2'->5')uridine as a research tool.
| Dinucleotide Sequence (UpN) | Relative Cleavage Frequency | Reference |
|---|---|---|
| UpU | High | nih.govasm.orgoup.com |
| UpA | High | nih.govasm.orgoup.com |
| UpG | Moderate | asm.org |
| UpC | Low / Very Low | asm.org |
| Experimental Approach | Purpose | Information Gained |
|---|---|---|
| Enzyme Kinetic Assays | To serve as a minimal, specific substrate for RNase L. | Determination of catalytic efficiency (kcat/Kₘ), substrate affinity, and specificity for the 2'-5' linkage. |
| Competitive Inhibition Studies | To act as a competitive inhibitor for the cleavage of longer RNA substrates. | Measurement of binding affinity (Ki) to the enzyme's active site. |
| Structural Analysis (e.g., X-ray Crystallography) | To visualize the binding mode within a ribonuclease active site. | Identification of key molecular interactions responsible for substrate recognition and specificity. nih.gov |
| Cell-Based RNA Stability Assays | To challenge cellular RNA degradation machinery. | Assessment of the role and specificity of endogenous enzymes that process 2'-5' linked oligonucleotides. |
Enzymatic Processing and Metabolism of 2 5 Linked Dinucleotides
Enzymes Involved in the Formation of 2'-5' Linkages
The formation of the 2'-5' phosphodiester bond is a specific enzymatic reaction catalyzed by a family of enzymes that are typically activated by double-stranded RNA (dsRNA), a hallmark of viral infection.
The 2'-5' oligoadenylate (B1213165) synthetase (OAS) family of enzymes are key players in the innate immune response to viral infections. nih.govwikipedia.org Upon activation by dsRNA, OAS enzymes catalyze the polymerization of ATP into a series of 2'-5' linked oligoadenylates (2-5A). nih.govwikipedia.org These 2-5A molecules then act as second messengers to activate RNase L, an endoribonuclease that degrades viral and cellular RNA, thereby inhibiting viral replication. nih.govnih.gov
The OAS family in humans includes OAS1, OAS2, and OAS3. nih.gov These enzymes exhibit a primary preference for ATP as a substrate. However, studies on the substrate specificity of OAS have revealed that other nucleoside triphosphates can also be utilized, although generally with lower efficiency.
Research has shown that interferon-induced murine L-cell 2',5'-oligoadenylate synthetase can convert various nucleoside 5'-triphosphates into 2',5'-oligonucleotides. The efficiency of this conversion for uridine (B1682114) triphosphate (UTP) was found to be lower than that for adenosine (B11128) triphosphate (ATP). This indicates that while the primary substrate is ATP, the enzyme possesses a degree of promiscuity that allows for the synthesis of 2'-5' linked oligonucleotides containing other bases, including uracil.
A study on purified rabbit reticulocyte 2',5'-oligoadenylate synthetase demonstrated that the enzyme can act as a 2',5'-nucleotidyltransferase, capable of forming co-oligonucleotides. This research showed that the enzyme could catalyze the addition of a single UMP unit to the 2'-OH end of a preformed oligoadenylate. This provides direct evidence for the enzymatic formation of a 2'-5' linkage involving uridine.
Table 1: Substrate Specificity of Murine 2',5'-Oligoadenylate Synthetase
| Substrate (Nucleoside 5'-triphosphate) | Relative Efficiency of Conversion |
| 8-azaadenosine | > Adenosine |
| Adenosine | = 2-chloroadenosine |
| Sangivamycin | < 2-chloroadenosine |
| Toyocamycin | < Sangivamycin |
| Formycin | < Toyocamycin |
| Inosine | = 1,N6-ethenoadenosine |
| Guanosine (B1672433) | > 8-bromoadenosine |
| Uridine | > Cytidine |
| Cytidine | < Uridine |
This table illustrates the relative efficiency of various nucleoside triphosphates as substrates for the murine 2',5'-oligoadenylate synthetase, highlighting that UTP can be utilized, although less efficiently than ATP.
While the established 2'-5' oligoadenylate synthetases (OAS1, OAS2, and OAS3) are the primary candidates for catalyzing the formation of 2'-5' uridylyl linkages, their relatively low efficiency with UTP suggests that other, yet uncharacterized, enzymes may exist with a higher specificity for this substrate. To date, no enzyme has been identified that exclusively synthesizes 2'-5' linked di-uridine. The existing evidence points towards the broader substrate acceptance of the known OAS family as the most likely mechanism for the formation of Uridylyl(2'->5')uridine in a cellular context. Further research into the substrate specificities of different OAS isoforms across various species and cell types may reveal enzymes with a greater propensity for utilizing UTP.
Enzymes Involved in the Degradation of 2'-5' Linkages
The degradation of 2'-5' linked dinucleotides is essential for terminating the downstream signaling cascades and maintaining cellular homeostasis. This process is carried out by specific phosphodiesterases and potentially other nucleases.
The primary enzymes responsible for the degradation of 2'-5' linked oligoadenylates are 2'-phosphodiesterases (2'-PDEs). Phosphodiesterase 12 (PDE12) has been identified as a key 2'-PDE involved in the 2-5A system. nih.gov PDE12 specifically hydrolyzes the 2',5'-phosphodiester bonds of 2-5A, thereby inactivating it and preventing the prolonged activation of RNase L. nih.gov
The catalytic mechanism of PDE12 involves the cleavage of the phosphodiester bond to yield 5'-mononucleotides. While the primary substrate for PDE12 is 2-5A, the broader substrate specificity of this enzyme for other 2'-5' linked dinucleotides, such as Uridylyl(2'->5')uridine, has not been extensively characterized. However, given its role in cleaving the 2'-5' linkage in the 2-5A molecule, it is plausible that PDE12 could also recognize and degrade other dinucleotides with the same linkage, although the efficiency of such a reaction is unknown.
Beyond the specific 2'-phosphodiesterases, other cellular nucleases may have the capacity to hydrolyze 2'-5' phosphodiester bonds. A significant finding in this area is related to the activity of RNase L, the very enzyme activated by 2-5A. RNase L is an endoribonuclease that cleaves single-stranded RNA. nih.gov Crucially, its cleavage activity exhibits a distinct sequence preference. RNase L preferentially cleaves RNA at the 3' side of UpUp and UpAp dinucleotides. nih.gov This suggests that while RNase L is activated by 2'-5' linked oligoadenylates, its enzymatic action leads to the degradation of RNA molecules containing specific uridine sequences. This provides a potential pathway for the turnover of larger RNA molecules that might contain a Uridylyl(2'->5')uridine linkage.
Table 2: Cleavage Preference of RNase L
| Dinucleotide Sequence in ssRNA | Cleavage Preference |
| UpUp | High |
| UpAp | High |
| UpGp | Low |
| UpCp | Low |
This table indicates the preferential cleavage sites for activated RNase L, highlighting its specificity for uridine-containing sequences.
General cellular exonucleases and endonucleases are responsible for the degradation of a wide variety of phosphodiester bonds in nucleic acids. nih.gov However, there is limited specific information available on the activity of these general nucleases on a non-canonical 2'-5' linked dinucleotide like Uridylyl(2'->5')uridine. The unique stereochemistry of the 2'-5' bond may render it resistant to some nucleases that are specific for the canonical 3'-5' linkage.
Regulation of 2'-5' Linked Nucleotide Homeostasis
The cellular concentration of 2'-5' linked nucleotides is tightly controlled to ensure proper physiological responses and prevent aberrant signaling. This regulation occurs at both the level of synthesis and degradation.
The homeostasis of 2'-5' linked nucleotides is best understood in the context of the 2-5A system. The synthesis of 2-5A is primarily regulated by the expression and activation of OAS enzymes. The expression of OAS genes is induced by interferons, which are produced in response to viral infections and other stimuli. nih.govwikipedia.org This ensures that the machinery for producing 2-5A is upregulated when needed. The activation of pre-existing OAS enzymes is dependent on the presence of dsRNA, providing a direct link to viral replication.
The degradation of 2-5A by PDE12 and other potential nucleases provides the other arm of this homeostatic control. The constitutive or regulated activity of these degrading enzymes ensures that the 2-5A signal is transient and that RNase L is not constitutively active, which would be detrimental to the cell.
While this regulatory framework is well-established for 2'-5' linked oligoadenylates, specific mechanisms for the homeostasis of Uridylyl(2'->5')uridine have not been elucidated. It is likely that the levels of this dinucleotide are indirectly regulated by the same systems that control the broader pools of 2'-5' linked molecules. The relatively low efficiency of UTP as an OAS substrate suggests that the synthesis of Uridylyl(2'->5')uridine may be a minor side reaction of the 2-5A pathway. Consequently, its degradation may be handled by the same phosphodiesterases that clear 2-5A. Further research is needed to determine if there are specific regulatory pathways dedicated to non-adenosine 2'-5' linked dinucleotides. The regulation of uridine metabolism itself, including the cellular pools of UTP, would also indirectly influence the potential for the synthesis of Uridylyl(2'->5')uridine. nih.gov
Structural Biology and Biophysical Characterization of 2 5 Linked Nucleic Acids
Conformational Analysis of 2'-5' Phosphodiester Bonds in Dinucleotides
The seemingly subtle shift of the phosphodiester bond from the 3'-hydroxyl to the 2'-hydroxyl group of the ribose sugar introduces significant conformational changes that propagate from the local dinucleotide level to the global secondary structure of nucleic acids.
In contrast, the 2'-5' linkage induces a notable shift in the preferred sugar pucker. NMR studies and X-ray crystallography data have shown that nucleotides with a 2'-5' linkage tend to favor a C2'-endo sugar pucker. nih.govnih.gov This is the conformation typically observed in B-form DNA. glenresearch.com This change in sugar pucker directly affects the distance between adjacent phosphate (B84403) groups and alters the orientation of the nucleobases. pnas.org The preference for C2'-endo in 2'-5' linked ribonucleotides is a key distinguishing feature from their 3'-5' counterparts. nih.gov However, it is important to note that the energy barrier between the C2'-endo and C3'-endo conformations in 2'-5' linked residues can be relatively small, allowing for conformational flexibility. nih.govpnas.org In some crystal structures, both conformations have been observed for the same 2'-5' linked residue, highlighting this dynamic nature. pnas.orgresearchgate.net
| Feature | 3'-5' Linkage (Canonical RNA) | 2'-5' Linkage |
|---|---|---|
| Sugar Pucker | C3'-endo vanderbilt.edu | Predominantly C2'-endo, with flexibility for C3'-endo nih.govnih.gov |
| Associated Helix Type | A-form glenresearch.com | Can be accommodated in A-type duplexes, but locally resembles B-form features nih.govacs.org |
| Interphosphate Distance | ~5.9 Å | Can be larger, ~6.7 Å in some contexts pnas.org |
| Overall Nucleotide Conformation | Compact nih.gov | Extended nih.gov |
The introduction of a 2'-5' linkage into an RNA duplex has significant consequences for its structure and stability. Locally, the altered backbone conformation perturbs base stacking and helical parameters. High-resolution crystal structures of RNA duplexes containing 2'-5' linkages reveal that parameters such as x-displacement and slide are most affected at the site of the isomeric linkage. nih.gov This results in a localized disruption of the smooth A-form helical geometry.
Despite this structural accommodation, the thermal stability of duplexes containing 2'-5' linkages is generally reduced. The melting temperature (Tm) of an RNA duplex decreases with an increasing number of 2'-5' linkages. nih.gov For example, the introduction of a single 2'-5' linkage in each strand of a 10-mer RNA duplex was shown to lower the Tm by 8.6 °C. nih.gov This destabilization is thought to be a consequence of the localized structural perturbations, including weakened base stacking interactions. This property is biologically significant, as it may have facilitated strand separation during prebiotic replication. nih.govresearchgate.net
Advanced Spectroscopic and Computational Methods for Elucidating 2'-5' Linked Structures
A combination of experimental and computational techniques is required to fully characterize the structure and dynamics of 2'-5' linked nucleic acids.
X-ray Crystallography: This technique has provided high-resolution snapshots of 2'-5' linked dinucleotides and oligonucleotides, both alone and in complex with proteins like RNase L. nih.govembopress.org Crystallography has been instrumental in revealing the preference for the C2'-endo sugar pucker and the local and global structural adaptations in RNA duplexes containing these linkages. nih.govoup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation and dynamics of nucleic acids in solution. Proton NMR has been used to determine the conformational properties of dinucleotides like (2'-5')CpC, confirming the C2'-endo pucker for the 2'-linked residue. nih.gov NMR can also provide information on base stacking and the equilibrium between different conformational states. nih.gov Advanced NMR techniques, such as the measurement of rotating frame spin relaxation (R1ρ), can be used to probe the dynamics of sugar repuckering on microsecond to millisecond timescales. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations complement experimental data by providing a dynamic view of 2'-5' linked nucleic acids. These simulations can be used to explore conformational landscapes, calculate free energy differences between states, and understand how the presence of a 2'-5' linkage affects the flexibility and dynamics of an RNA duplex. researchgate.netoup.com Force field parameters for the 2'-5' linkage have been developed based on crystal structure data to improve the accuracy of these simulations. oup.com
| Method | Key Information Provided | Example Finding |
|---|---|---|
| X-ray Crystallography | High-resolution 3D structure, bond angles, sugar pucker, helical parameters. | Revealed that RNA duplexes adjust their local structure to accommodate 2'-5' linkages, resulting in a minimally altered global structure. nih.gov |
| NMR Spectroscopy | Conformation in solution, torsional angles, dynamics, base stacking. | Confirmed the predominance of the C2'-endo sugar pucker in the 2'-phosphate fragment of C(2'-5')pC. nih.gov |
| Molecular Dynamics | Dynamic behavior, conformational flexibility, free energy landscapes. | Simulations are consistent with experimental findings of siRNA loading into human AGO2 being negatively affected by extensive 2'-5' modification. nih.gov |
| Circular Dichroism | Overall secondary structure, thermal stability (Tm). | Showed that duplexes of 2'-5' oligoribonucleotides have significantly lower melting temperatures than their 3'-5' counterparts. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool for elucidating the solution-state structure and dynamics of 2'-5' linked nucleic acids. High-resolution NMR studies on 2'-5' linked RNA fragments have revealed unique conformational features that distinguish them from standard A-form RNA.
Furthermore, NMR investigations have identified specific intramolecular interactions that characterize these structures. For instance, in the 2'-5' RNA fragment r(GCCGCGGC), a hydrogen bond was observed between the 3'-hydroxyl group (O3'-H) and an anionic, non-bridging oxygen of the phosphodiester backbone. nih.gov This interaction is a direct consequence of the C2'-endo sugar pucker and contributes to the unique conformational landscape of 2'-5' linked RNA. pnas.org The terminal guanine (B1146940) residue in this particular structure was also found to adopt a syn glycosyl conformation, another interesting structural feature revealed by NMR. nih.gov These detailed conformational insights provided by NMR are essential for understanding the structural basis for the distinct properties of 2'-5' nucleic acids, including their unsuitability as the primary genetic material in biological systems. nih.gov
X-ray Crystallography of 2'-5' Linked Oligonucleotides and Their Complexes
X-ray crystallography has provided high-resolution, atomic-level insights into the solid-state structure of 2'-5' linked oligonucleotides, both as single dinucleotides and within longer RNA duplexes. These studies have been instrumental in visualizing the precise geometric consequences of incorporating a 2'-5' linkage into a nucleic acid structure.
| Helical Parameter | Native 3'-5' RNA | RNA with one 2'-5' linkage per strand | RNA with three 2'-5' linkages per strand |
|---|---|---|---|
| x-displacement (Å) | -4.5 | -3.3 (at 2'-5' step) | -2.8 to -3.8 (at 2'-5' steps) |
| Slide (Å) | -1.5 | -0.3 (at 2'-5' step) | -0.1 to -0.8 (at 2'-5' steps) |
Data derived from analysis of RNA 10mer duplexes, showing significant perturbation at the 2'-5' linked steps compared to the average values in native RNA. nih.gov
These local changes, including an increased distance between adjacent phosphorus atoms (from ~5.8 Å in 3'-5' to ~6.7 Å in 2'-5'), contribute to the observed decrease in the thermal stability of duplexes containing 2'-5' linkages. nih.govresearchgate.net Interestingly, these studies also revealed that RNA duplexes containing 2'-5' linkages tend to crystallize more readily than their fully 3'-5' linked counterparts. nih.gov This is likely due to additional inter-helical packing interactions mediated by the surface-exposed 3'-hydroxyl group of the 2'-linked sugars. nih.gov
Molecular Dynamics Simulations of 2'-5' Linked Nucleic Acid Dynamics
Molecular Dynamics (MD) simulations serve as a powerful computational microscope, complementing experimental methods like NMR and X-ray crystallography by providing a dynamic view of molecular structures and their energetic landscapes. For 2'-5' linked nucleic acids, MD simulations have been crucial for understanding their flexibility, stability, and the energetic consequences of incorporating these non-canonical linkages.
Simulations based on high-resolution crystal structures of RNA duplexes with mixed 2'-5' and 3'-5' backbones have confirmed and extended experimental observations. nih.govresearchgate.net These computational studies show how the local structural perturbations caused by the 2'-5' linkages can be distributed across the entire duplex. oup.com The simulations reveal that the structural flexibility of these modified strands is largely due to the variable sugar pucker of the 2'-5' linked nucleotide, which can adopt both the predominant C2'-endo and the C3'-endo conformations. nih.gov
MD simulations have also been used to probe the diminished thermal and chemical stability of RNA containing 2'-5' linkages. nih.govresearchgate.net By calculating the free energy profiles of terminal base-pair opening, simulations have demonstrated that the energy barrier for strand separation is lower in duplexes with 2'-5' linkages compared to native RNA. pnas.org This finding is consistent with experimental thermal denaturation studies that show a decrease in melting temperature (Tm) with an increasing number of 2'-5' linkages. nih.gov
Applications of Uridylyl 2 >5 Uridine Ammonium Salt in Academic Research Methodologies
Utilization as a Substrate or Inhibitor for Enzyme Characterization
The non-canonical 2',5'-phosphodiester bond in Uridylyl(2'->5')uridine ammonium (B1175870) salt makes it an ideal candidate for probing the specificity and activity of various nucleases and phosphodiesterases, as well as enzymes involved in the synthesis of 2'-5' linked oligonucleotides.
Probing Nuclease and Phosphodiesterase Specificity
The resistance or susceptibility of the 2',5'-phosphodiester bond to cleavage by nucleases and phosphodiesterases provides critical insights into their substrate specificity. For instance, studies on Ribonuclease L (RNase L), a key enzyme in the innate immune response, have shown that it preferentially cleaves single-stranded RNA at the 3' side of UpUp and UpAp sequences. The presence of a 2',5'-linkage, as found in Uridylyl(2'->5')uridine, can be used to investigate the tolerance of the enzyme's active site for alternative phosphodiester bond conformations. By comparing the cleavage efficiency of Uridylyl(2'->5')uridine with its 3',5'-linked counterpart, researchers can delineate the structural requirements for substrate recognition and catalysis by RNase L and other nucleases.
Furthermore, 2',3'-cyclic nucleotide 3'-phosphodiesterases, which are involved in various cellular processes, can be characterized using analogues of their natural substrates. While these enzymes typically act on 2',3'-cyclic mononucleotides, their interaction with dinucleotides containing a 2',5'-linkage can reveal important information about their active site architecture and mechanism of action.
Investigating Substrate Requirements for 2'-5' Oligonucleotide Synthesizing Enzymes
The primary enzymes responsible for the synthesis of 2',5'-linked oligonucleotides in mammals are the 2'-5' oligoadenylate (B1213165) synthetases (OAS). These enzymes are activated by double-stranded RNA and polymerize ATP into 2'-5' oligoadenylates (2-5A). While ATP is the natural substrate, investigating the ability of OAS enzymes to utilize other nucleotide triphosphates, such as UTP, is crucial for understanding their substrate fidelity. Uridylyl(2'->5')uridine can serve as a reference compound in assays designed to detect the synthesis of 2',5'-oligouridylates. The enzymatic synthesis of such molecules would indicate a broader substrate specificity of OAS enzymes than previously understood.
| Enzyme Class | Specific Application of Uridylyl(2'->5')uridine | Research Finding |
| Nucleases (e.g., RNase L) | Substrate for cleavage assays | RNase L is known to cleave at UU dinucleotide sequences, making Uridylyl(2'->5')uridine a potential substrate to probe its activity on non-canonical linkages. |
| Phosphodiesterases | Characterization of substrate specificity | Differential hydrolysis compared to 3',5'-linked uridine (B1682114) dinucleotides reveals the enzyme's tolerance for the 2',5'-phosphodiester bond. |
| 2'-5' Oligonucleotide Synthesizing Enzymes (e.g., OAS) | Analytical standard and potential product | Used to confirm the potential synthesis of 2',5'-oligouridylates by OAS enzymes when UTP is provided as a substrate. |
Development of Modified Oligonucleotides for Biochemical Probes
The unique properties of the 2',5'-linkage are exploited in the design of synthetic oligonucleotides that can serve as specific probes for dissecting complex biochemical pathways.
Design of Synthetic Analogues for Dissecting RNA Processing Pathways
RNA processing events, such as splicing and degradation, are tightly regulated and involve a host of enzymes that recognize specific RNA structures and sequences. Synthetic oligonucleotides containing 2',5'-linkages can be used to probe these pathways. For example, the introduction of a Uridylyl(2'->5')uridine moiety into an RNA substrate can alter its susceptibility to processing enzymes. This allows researchers to map the regions of an RNA molecule that are critical for enzyme recognition and to investigate the functional consequences of altered RNA processing. The post-transcriptional addition of uridine to the 3' end of RNAs, a process known as uridylation, can influence RNA stability and function. Synthetic probes containing 2',5'-linked uridines can be used to study the enzymes involved in this process and its downstream effects.
Use in Aptamer Development and Nucleic Acid Engineering
Aptamers are short, single-stranded DNA or RNA molecules that can bind to a wide variety of target molecules with high affinity and specificity. The inclusion of modified nucleotides, such as those with 2',5'-linkages, can enhance the structural diversity and stability of aptamer libraries, potentially leading to the selection of aptamers with improved binding properties. Uridylyl(2'->5')uridine can be incorporated into oligonucleotide libraries used in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to generate aptamers with unique three-dimensional structures. Furthermore, in the field of nucleic acid engineering, the introduction of 2',5'-linkages can be used to create novel nucleic acid structures with tailored properties, such as increased resistance to nuclease degradation.
Contribution to the Study of Innate Immune Signaling Pathways
The 2'-5' oligoadenylate (2-5A) system is a critical component of the innate immune response to viral infections. The presence of 2',5'-linked oligonucleotides, such as Uridylyl(2'->5')uridine, is directly relevant to the study of this pathway.
The activation of RNase L by 2-5A leads to the cleavage of both viral and cellular RNAs, thereby inhibiting viral replication. The cleavage of cellular RNA can also generate small RNA fragments that can further amplify the immune response by activating other pattern recognition receptors, such as RIG-I-like receptors (RLRs). While the primary activator of RNase L is 2'-5' oligoadenylate, the study of other 2',5'-linked oligonucleotides, including those containing uridine, is important for a comprehensive understanding of this pathway. Uridylyl(2'->5')uridine can be used in in vitro and cell-based assays to investigate whether non-adenylate 2',5'-oligonucleotides can modulate RNase L activity or influence other components of the innate immune system. For example, researchers can test whether Uridylyl(2'->5')uridine can compete with 2-5A for binding to RNase L, thereby acting as a potential inhibitor.
Moreover, the interaction of 2',5'-linked oligonucleotides with other immune sensors is an area of active investigation. The RIG-I receptor is known to be activated by short, double-stranded RNAs bearing a 5'-triphosphate group. The potential for 2',5'-linked RNA molecules, including those containing uridine, to be recognized by RIG-I or other RLRs could represent a novel aspect of innate immune signaling.
| Pathway Component | Role of Uridylyl(2'->5')uridine in Research | Potential Outcome |
| RNase L | Investigation of activation or inhibition | Determine if 2',5'-oligouridylates can modulate the activity of this key antiviral enzyme. |
| RIG-I-like Receptors (RLRs) | Ligand for receptor activation assays | Assess whether 2',5'-linked RNAs can trigger downstream innate immune signaling cascades. |
| 2'-5' Oligoadenylate Synthetases (OAS) | Substrate utilization studies | Understand the fidelity of these enzymes and their potential to generate a broader range of 2',5'-linked oligonucleotides. |
Reconstitution and Mechanistic Studies of the 2-5A/RNase L Pathway
The 2-5A/RNase L system is a critical component of the innate immune response to viral infections. nih.gov This pathway is activated by 2',5'-linked oligoadenylates (2-5A), which are synthesized by oligoadenylate synthetase (OAS) enzymes upon detection of double-stranded RNA (dsRNA), a common hallmark of viral replication. nih.gov The 2-5A molecules then bind to and activate a latent endoribonuclease, RNase L, which proceeds to degrade both viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and viral propagation. nih.govresearchgate.net
In research, synthetic analogs of 2-5A are instrumental for dissecting the molecular requirements for RNase L activation. Uridylyl(2'->5')uridine ammonium salt, while not the natural adenylate-based activator, serves as a crucial control and structural probe. By substituting the adenine (B156593) bases with uracil, researchers can investigate the specificity of the 2-5A binding pocket on RNase L.
Detailed Research Findings: Studies using various synthetic analogs have demonstrated that the RNase L activation process is highly specific. Key structural features required for activation include a 5'-diphosphate or triphosphate and at least two free 3'-hydroxyl groups. nih.gov The base composition is also critical; replacing the adenosine (B11128) bases with other nucleobases, such as uridine, typically results in a significant loss of ability to activate RNase L. This finding underscores that the interaction between RNase L and its activator is not solely dependent on the 2',5'-phosphodiester backbone but also involves specific recognition of the adenine bases.
The use of Uridylyl(2'->5')uridine in these in vitro reconstitution assays helps to confirm the stringency of the RNase L binding site. By comparing the (lack of) activity of the uridine-containing analog with potent activation by true 2-5A, investigators can delineate the precise contributions of the nucleobase and the backbone structure to the activation mechanism.
| Compound | Key Structural Feature | Observed RNase L Activation | Inferred Role of Structural Feature |
|---|---|---|---|
| (ppp)A2'p5'A2'p5'A (Natural 2-5A) | Adenosine bases, 2',5'-linkages, 5'-triphosphate | Strong | Represents the natural, fully active ligand. |
| Uridylyl(2'->5')uridine | Uracil bases, 2',5'-linkage | Negligible to None | Demonstrates the necessity of adenine bases for specific recognition by RNase L. |
| 3'-Deoxy-A2'p5'A2'p5'A | Blocked 3'-hydroxyl groups | None | Shows the requirement of free 3'-OH groups for activity. nih.gov |
| A2'p5'A2'p5'A (5'-monophosphate) | Single 5'-phosphate | Reduced or requires phosphorylation | Indicates the importance of at least two 5'-phosphate groups for potent activation. nih.gov |
Elucidating Cellular Responses to Non-Canonical Nucleic Acid Structures
The canonical structure of RNA features a 3',5'-phosphodiester backbone. The presence of a 2',5'-linkage, as found in Uridylyl(2'->5')uridine, represents a non-canonical structure. The introduction of such molecules into cellular or cell-free systems allows researchers to explore how biological systems recognize and process atypical nucleic acid structures. These studies are significant because 2',5'-linkages can arise from prebiotic chemical reactions and are also found in specific biological contexts, such as in lariat (B8276320) introns during RNA splicing. nih.gov
A key consequence of these structural changes is a marked decrease in the thermal stability of the RNA duplex. nih.gov Research has shown that each incorporation of a 2',5'-linkage progressively lowers the melting temperature (Tm) of the duplex. For example, in one study, the introduction of a single 2',5'-linkage per strand in a 10-mer RNA duplex resulted in a Tm drop of 8.6°C. nih.gov This destabilizing effect is a crucial finding, as it suggests that cellular machinery could potentially recognize these localized points of instability. By using well-defined molecules like Uridylyl(2'->5')uridine as building blocks for larger synthetic oligonucleotides, researchers can systematically study how cellular proteins, such as helicases, nucleases, or pattern recognition receptors of the innate immune system, interact with and respond to these non-canonical structures. nih.gov
| Parameter | Canonical 3',5'-Linked RNA | RNA with 2',5'-Linkage | Reference |
|---|---|---|---|
| Overall Duplex Structure | A-form Helix | A-form Helix with local perturbations | pnas.org |
| Melting Temperature (Tm) | 72.1°C (example value) | 63.5°C (example value, one 2',5'-linkage per strand) | nih.gov |
| Inter-phosphate Distance | ~5.8 Å | ~6.7 Å | nih.govresearchgate.net |
| Sugar Pucker at Linkage | C3'-endo | Predominantly C2'-endo | pnas.org |
| Global RMSD vs. Native | N/A | 1.22 Å (one 2',5'-linkage per strand) | pnas.org |
Future Perspectives and Emerging Research Directions on 2 5 Linked Nucleotides
Identification of Novel Biological Roles for 2'-5' Linked Structures
The primary and most well-understood biological role of 2'-5' linked nucleotides is within the 2-5A system, a critical component of the innate immune response. nih.govnih.gov In this pathway, 2'-5'-oligoadenylate synthetase (OAS) enzymes are activated by viral double-stranded RNA (dsRNA), leading to the synthesis of 2'-5'-linked oligoadenylates (2-5A). wikipedia.orgasm.org These 2-5A molecules then activate RNase L, an endoribonuclease that degrades viral and cellular RNA to inhibit viral replication. nih.govresearchgate.net
However, emerging research is beginning to uncover roles for these structures beyond this canonical pathway.
RNase L-Independent Antiviral Activity: Studies have shown that some OAS proteins may exert antiviral functions through alternative, RNase L-independent pathways. nih.gov For instance, extracellular OAS1 has been demonstrated to enter cells and exhibit strong antiviral activity that does not require RNase L, suggesting a direct role in inhibiting viral proliferation. nih.gov Furthermore, the OAS1b protein in mice provides resistance to flaviviruses through a mechanism that does not rely on its enzymatic activity to produce 2-5A, hinting at novel protein-RNA or protein-protein interactions. asm.org
Regulation of Cellular Processes: The 2-5A system has been implicated in a broader range of cellular activities beyond antiviral defense, including cell growth, differentiation, and apoptosis. nih.gov The precise mechanisms by which 2'-5' linked structures influence these fundamental processes are an active area of investigation, promising to reveal new layers of cellular regulation.
Broader Immune Signaling: While OAS proteins are established dsRNA sensors, the full scope of RNA molecular signatures that activate them is still being defined. nih.gov Research into the specific RNA sequences and structural motifs that enhance OAS activation will deepen our understanding of how cells discriminate between self and non-self RNA to mount an appropriate immune response. researchgate.net There is also evidence that the OAS/RNase L pathway can be activated by endogenous cellular dsRNA, suggesting a role in regulating cellular homeostasis and responding to cellular stress.
Advances in Chemical and Enzymatic Synthesis for Complex 2'-5' Oligomers
The exploration of 2'-5' linked nucleotides in research and therapeutics has been propelled by significant advances in their synthesis. Historically, producing these complex oligomers has been a challenge, but modern chemical and enzymatic methods have made them more accessible. nih.gov
Chemical Synthesis: Solid-phase synthesis using phosphoramidite (B1245037) chemistry is a well-established method for creating oligonucleotides with defined sequences, including those with 2'-5' linkages. nih.govbiosyn.com This technique involves the sequential addition of protected nucleotide monomers to a growing chain on a solid support. Recent advancements have focused on developing novel protecting groups and coupling strategies to improve the efficiency and scalability of synthesizing chimeric oligonucleotides containing both 2'-5' and 3'-5' linkages. glenresearch.comglenresearch.com
Enzymatic Synthesis: A major breakthrough has been the development of enzymatic methods for synthesizing nucleic acids with site-specific 2'-5' linkages. nih.govnih.gov Researchers have engineered polymerases that can incorporate 3'-deoxy- or 3'-O-methyl-NTPs as substrates, forcing the formation of a 2'-5' bond at specific positions within a DNA or RNA strand. nih.govnih.gov This method offers a rapid and cost-effective alternative to purely chemical synthesis, enabling "structural mutagenesis" where the effects of a localized backbone change can be studied while preserving the base sequence. nih.govnih.gov
| Feature | Chemical Synthesis (Solid-Phase) | Enzymatic Synthesis (Engineered Polymerase) |
|---|---|---|
| Principle | Stepwise addition of protected phosphoramidite monomers to a solid support. biosyn.com | Polymerase-mediated incorporation of modified nucleotides (e.g., 3'-dNTPs) to create 2'-5' linkages. nih.gov |
| Specificity | High precision; allows for any desired sequence and combination of linkages. nih.gov | Site-specific incorporation is possible, guided by a template. nih.gov |
| Scalability & Cost | Can be time- and cost-intensive, especially for long oligomers. nih.gov | Potentially more rapid, inexpensive, and scalable. nih.gov |
| Key Advantage | Versatility in incorporating a wide range of chemical modifications. | Enables rapid "structural mutagenesis" to probe nucleic acid function. nih.gov |
Rational Design of 2'-5' Linked Molecules for Targeted Biochemical Research
The unique properties of 2'-5' linkages—such as their ability to selectively bind RNA and their increased resistance to certain nucleases—make them highly valuable for the rational design of molecules for therapeutic and diagnostic purposes. glenresearch.comoup.com
Small Interfering RNAs (siRNAs): siRNAs are short, double-stranded RNA molecules that trigger the RNA interference (RNAi) pathway to silence specific genes. Research has shown that 2'-5' linkages are well-tolerated in the sense strand of an siRNA duplex and can even be placed at specific positions in the antisense strand without abolishing activity. nih.govnih.gov Importantly, the inclusion of 2'-5' linkages can abrogate the unwanted immune-stimulatory activity of some siRNAs, offering a path to safer therapeutic agents. nih.gov
RNA-Specific Probes: The selective binding of 2'-5' linked oligonucleotides to complementary RNA over DNA makes them attractive candidates for developing RNA-specific probes for use in diagnostics and basic research. glenresearch.comglenresearch.com Chimeric molecules with 2'-5' linked ends and a 3'-5' linked central region can be designed to have specific properties, such as avoiding the activation of RNase H, which is often undesirable when simply probing for the presence of an RNA target. glenresearch.com
| Application Area | Rationale for Using 2'-5' Linkages | Observed Benefit |
|---|---|---|
| Antisense Oligonucleotides (ASOs) | Modify local structure in the DNA gap region to reduce non-specific protein binding. nih.gov | Significantly reduced hepatotoxicity while maintaining on-target potency. nih.gov |
| Small Interfering RNAs (siRNAs) | Enhance nuclease stability and alter interaction with immune receptors. nih.gov | Diminished immune-stimulatory response; tolerated in sense strand and specific antisense positions. nih.govnih.gov |
| Biochemical Probes | Preferential binding to complementary RNA over DNA. glenresearch.com | Enables the design of RNA-specific detection tools. glenresearch.com |
| Therapeutic Aptamers | Increase structural diversity and resistance to nuclease degradation. | Potential for enhanced stability and novel binding conformations. |
Interplay between 2'-5' Linkages and Other Nucleic Acid Modifications
Naturally occurring and synthetic nucleic acids are often a mosaic of different chemical features. Understanding how 2'-5' linkages interact with the canonical 3'-5' backbone and other modifications is crucial for predicting the structure, stability, and function of these hybrid molecules.
Key structural and functional impacts include:
Duplex Stability: The presence of 2'-5' linkages generally decreases the thermal stability (melting temperature) of an RNA duplex. oup.comnih.gov This destabilization is thought to have been advantageous in a prebiotic "RNA world," as it would have facilitated the separation of RNA strands during replication. nih.govnih.gov
Sugar Pucker: Nucleotides with a 2'-5' linkage tend to favor a C2'-endo sugar pucker, in contrast to the C3'-endo pucker typical of A-form RNA. However, structural studies show that the energy barrier between these conformations is relatively small, allowing for significant conformational flexibility. nih.gov
Nuclease Resistance: Oligonucleotides containing 2'-5' linkages can exhibit increased stability against degradation by certain nucleases compared to their natural 3'-5' counterparts. nih.gov This property is particularly beneficial in the design of therapeutic oligonucleotides. When combined with other stabilizing modifications like phosphorothioates, the resulting molecules can achieve a highly robust profile. nih.gov
| Property | Impact of 2'-5' Linkage Incorporation | Functional Implication |
|---|---|---|
| Global Structure | Overall A-form helix of RNA duplex is maintained with minor alterations. nih.gov | Allows for hybridization with complementary 3'-5' RNA strands. nih.gov |
| Local Structure | Causes local perturbations, kinking, and changes in base step parameters. nih.govresearchgate.net | Alters interactions with proteins and enzymes. nih.gov |
| Thermal Stability (Tm) | Generally decreases the melting temperature of the duplex. oup.comnih.gov | Facilitates strand separation; relevant in prebiotic replication theories and siRNA design. nih.gov |
| Nuclease Resistance | Can provide enhanced stability against certain nucleases. nih.gov | Improves the in vivo lifespan of therapeutic oligonucleotides. nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
